N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that combines the structural features of benzimidazole and triazole. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-18-7-10(16-17-18)12(19)13-6-11-14-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,19)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWSUHCUYUPDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structure of the compound allows it to interact with biological targets associated with cancer cell proliferation.
Case Study:
A study evaluated the anticancer activity of related compounds featuring benzimidazole derivatives. The findings indicated that certain derivatives exhibited potent cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU) .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism is believed to involve the inhibition of essential microbial enzymes.
Case Study:
In a comparative study, derivatives of benzimidazole were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial efficacy, with minimum inhibitory concentrations (MICs) indicating strong activity against multiple strains .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| N1 | Staphylococcus aureus | 1.27 | |
| N8 | E. coli | 1.43 | |
| N22 | Klebsiella pneumoniae | 2.60 |
Synthesis and Chemical Properties
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves several methodologies that focus on creating stable and bioactive compounds.
Synthesis Methodology:
A versatile method for synthesizing triazole derivatives has been developed, which includes the reaction of benzimidazole derivatives with various reagents under controlled conditions to enhance yield and purity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.
Key Insights:
Research indicates that modifications in the substituents on the benzimidazole ring significantly affect both anticancer and antimicrobial activities. For instance, introducing electron-withdrawing groups has been shown to enhance biological activity .
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The triazole ring can enhance the compound’s stability and binding affinity, making it more effective in its biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines
- 1H-benzo[d]imidazole-(halogenated) derivatives
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
Uniqueness
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combined structural features of benzimidazole and triazole, which confer enhanced biological activity and stability. This makes it a valuable compound for various applications in research and industry .
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 270.30 g/mol. The compound features a benzimidazole moiety attached to a triazole ring, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole and triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study:
A study reported that derivatives of benzimidazole exhibited IC50 values ranging from 7.4 μM to 45.2 μM against MCF cell lines and U87 glioblastoma cell lines respectively . This suggests that this compound may also exhibit similar anticancer properties.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF Cells | 7.4 |
| Compound 2 | U87 Cells | 45.2 |
Quorum Sensing Inhibition
This compound has shown promise as a quorum sensing inhibitor in bacterial models. A related compound demonstrated up to 68% inhibition of quorum sensing at concentrations of 250 μM against Pseudomonas aeruginosa .
Quorum Sensing Inhibition Data:
| Compound | Concentration (μM) | Inhibition (%) |
|---|---|---|
| Compound A | 250 | 68 |
| Compound B | 125 | 67 |
| Compound C | 62.5 | 63 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzimidazole derivatives have been noted for their efficacy against various pathogens due to their ability to disrupt bacterial communication systems and inhibit growth.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as enzyme inhibitors in cancer pathways.
- Disruption of Cellular Signaling : The triazole ring may interfere with signaling pathways in bacteria, leading to reduced virulence.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
Q & A
Q. What are the standard synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving:
Benzimidazole Core Formation : React o-phenylenediamine with carbon disulfide and KOH in ethanol to yield 1H-benzo[d]imidazole-2-thiol (confirmed by IR: S-H stretch at ~2634 cm⁻¹ and N-H at ~3395 cm⁻¹) .
Hydrazine Substitution : Treat the thiol intermediate with hydrazine hydrate in methanol to form 2-hydrazinyl-1H-benzo[d]imidazole (verified by NMR: δ12.31 for S-H and δ10.93 for N-H) .
Triazole Carboxamide Coupling : Condense the hydrazinyl intermediate with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives using carbodiimide coupling agents (e.g., EDC/HCl) in DMF .
Q. Key Characterization Tools :
Q. How is purity assessed during synthesis, and what analytical thresholds are critical?
Methodological Answer: Purity is evaluated using:
- Elemental Analysis : Acceptable deviations ≤ ±0.4% for C, H, N .
- HPLC : Purity ≥95% with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Melting Point Consistency : Sharp melting ranges (e.g., 212–213°C for intermediates) indicate homogeneity .
Advanced Research Questions
Q. How can reaction yields for triazole-benzimidazole coupling be optimized?
Methodological Answer: Key factors include:
- Catalyst Selection : Use Cu(I) catalysts (e.g., CuI) for azide-alkyne cycloaddition (Click chemistry), improving triazole ring formation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Microwave-assisted synthesis (80–100°C) reduces reaction time from hours to minutes .
Q. Example Optimization Data :
| Condition | Yield (%) | Time | Source |
|---|---|---|---|
| Conventional heating | 62–74 | 12 h | |
| Microwave-assisted | 85–90 | 30 min |
Q. How are contradictions in spectroscopic data resolved (e.g., overlapping NMR signals)?
Methodological Answer:
- 2D NMR Techniques : Use HSQC to correlate ¹H-¹³C signals and COSY to identify spin-spin coupling in crowded regions (e.g., δ7.2–7.7 for benzimidazole protons) .
- X-ray Crystallography : Resolve ambiguities via SHELX-refined structures (R-factor ≤ 0.05) to confirm bond geometries .
- Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra (software: Gaussian, ORCA) .
Q. What strategies validate biological activity when in vitro and in vivo data conflict?
Methodological Answer:
- Dose-Response Repetition : Test multiple concentrations (e.g., 10–100 μM) to rule out assay-specific artifacts .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., GABA receptors for anticonvulsant activity) and correlate with IC₅₀ values .
- Metabolic Stability Assays : Assess liver microsome degradation to explain discrepancies between in vitro potency and in vivo efficacy .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
Methodological Answer:
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinning ratios .
- Disorder in Triazole Moiety : Apply restraints (DFIX, SADI) to maintain bond distances during refinement .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous scattering for phasing .
Data Contradiction Analysis Example :
If elemental analysis suggests 99% purity but HPLC shows 92%:
Re-test with alternative columns (C8 vs. C18).
Check for hygroscopicity affecting elemental analysis.
Repeat synthesis under inert atmosphere to exclude oxidation byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
